molecular formula C8H19NO2Si B1439153 tert-butyl N-(trimethylsilyl)carbamate CAS No. 238096-95-2

tert-butyl N-(trimethylsilyl)carbamate

Cat. No.: B1439153
CAS No.: 238096-95-2
M. Wt: 189.33 g/mol
InChI Key: OQXUKTHUNOHNCG-UHFFFAOYSA-N
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Description

tert-Butyl N-(trimethylsilyl)carbamate is a synthetic compound that incorporates both a tert-butoxycarbonyl (Boc) group, a cornerstone of modern synthetic chemistry, and a trimethylsilyl (TMS) moiety. The Boc group is one of the most widely used amine-protecting groups in organic synthesis, particularly in the synthesis of peptides and complex molecules containing amine functionalities . Its utility stems from its stability under a wide range of conditions and the availability of mild deprotection methods, often using acids or, as recently reported, catalytic methods with reagents like the tris(4-bromophenyl)amminium radical cation (Magic Blue) . The simultaneous presence of a silyl group directly on the carbamate nitrogen suggests potential specialized applications, such as serving as a unique precursor or protecting group for other reactive species. In a broader context, organic carbamates are critical structural motifs in medicinal chemistry and drug design. They are valued for their good chemical and proteolytic stability and their ability to act as peptide bond surrogates, which can improve the pharmacokinetic properties of therapeutic candidates . While the specific biological activity and research applications of this compound have not been extensively documented, compounds within this class are frequently investigated as intermediates in the development of active pharmaceutical ingredients and novel materials. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

tert-butyl N-trimethylsilylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2Si/c1-8(2,3)11-7(10)9-12(4,5)6/h1-6H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXUKTHUNOHNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reaction of Silanes with Ammonium Carbamates or Carbamic Acid Derivatives

One of the principal methods for preparing silyl carbamates, including tert-butyl N-(trimethylsilyl)carbamate, involves the reaction of silanes bearing silicon-hydrogen bonds with ammonium carbamates or carbamic acid compounds. This process is described in patent EP0114399A1 and can be summarized as follows:

  • Reactants : Silanes such as trimethylsilane (Me3SiH) react with ammonium carbamates or carbamic acids.
  • Reaction Conditions :
    • Temperature range: Typically 0°C to 60°C, but can be extended from -50°C to 150°C depending on stability.
    • Solvent: Optional; hydrocarbons (e.g., hexane), ethers (e.g., tetrahydrofuran), or halocarbons (e.g., trichloroethylene) may be used.
    • Duration: From 10 minutes to over 24 hours, with faster reactions at higher temperatures.
  • Mechanism : The silane reacts with the carbamate to form the silyl carbamate, releasing hydrogen gas as a by-product.
  • Isolation : The silyl carbamate product can be isolated by standard purification techniques.
  • Examples of Silyl Carbamates : Dimethyldimethylcarbamatosilane, trimethyldiethylcarbamatosilane, and tert-butylcarbamatosilane derivatives.

This method is versatile and allows the preparation of various silyl carbamates by selecting appropriate silanes and carbamate precursors.

Use of tert-Butyl Carbamate Derivatives in Carbamation Reactions

Recent research highlights the use of tert-butyl (trimethylsilyl)carbamate as a reagent for introducing N-Boc-protected amines via carbamation of hydrocarbons. This method indirectly relates to the preparation of this compound as a key reagent and can be summarized as follows:

  • Reagents : tert-Butyl (trimethylsilyl)carbamate reacts with N-fluorobenzenesulfonimide (NFSI) in the presence of a copper(I) catalyst.
  • Reaction Conditions :
    • Catalyst: Commercially available Cu(I) precatalyst at low loadings.
    • No additional bases or acids are required.
    • Reaction proceeds under mild conditions with good selectivity.
  • Outcome : Formation of N-Boc-protected alkylamines in yields ranging from 16% to 83%.
  • Advantages : Operational simplicity, high site selectivity, and tolerance to functional groups.
  • Post-reaction : The N-Boc group can be removed under mild acidic conditions to yield primary amines.

While this method focuses on the application of this compound, its availability and preparation are critical for such transformations.

Summary Table of Preparation Parameters

Parameter Typical Range / Conditions Notes
Silane reagent Trimethylsilane (Me3SiH) Silicon-hydrogen bond necessary
Carbamate precursor Ammonium carbamate or carbamic acid derivative Prepared by reaction of amines with CO2
Temperature 0°C to 60°C (can range -50°C to 150°C) Avoid decomposition temperature
Solvent Optional: hexane, tetrahydrofuran, trichloroethylene Solvent choice affects reaction rate and isolation
Reaction time 10 minutes to 24 hours Faster at higher temperatures
By-products Hydrogen gas, amines Requires proper handling
Catalyst Not typically required for silylation step Copper catalyst used in downstream carbamation
Purification Standard isolation techniques Distillation, crystallization, chromatography

Research Findings and Notes

  • The reaction between silanes and ammonium carbamates is well-established for silyl carbamate synthesis, with hydrogen evolution as a key indicator of reaction progress.
  • The use of tert-butyl (trimethylsilyl)carbamate in C–H carbamation reactions demonstrates its synthetic utility and the importance of its availability in pure form.
  • Industrial synthesis benefits from using neutral reagents and controlled stirring to avoid viscosity issues and improve yields.
  • The reaction mechanism involves nucleophilic attack on silicon and carbamate formation, which can be influenced by substituents on the silane and carbamate precursors.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(trimethylsilyl)carbamate undergoes various types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce tert-butyl carbamate and trimethylsilanol.

    Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

    Deprotection: The silyl group can be removed under acidic or basic conditions to regenerate the free amine.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Substitution: Nucleophiles such as halides, alkoxides, or amines.

    Deprotection: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Hydrolysis: Tert-butyl carbamate and trimethylsilanol.

    Substitution: Various silyl-substituted products depending on the nucleophile used.

    Deprotection: Free amine and trimethylsilanol.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : tert-butyl N-(trimethylsilyl)carbamate features both a carbamate and a trimethylsilyl group, making it a versatile compound in organic chemistry.

Mechanism of Action : The primary function of this compound is to protect amine groups during synthetic processes. By forming a stable carbamate with the amine, it prevents unwanted reactions while allowing other functional groups to be modified selectively. The compound can be deprotected under acidic or basic conditions, regenerating the free amine for subsequent reactions.

Scientific Research Applications

The applications of this compound span several fields:

  • Organic Synthesis :
    • Protecting Group : It is predominantly used as a protecting group for amines in organic synthesis. This allows chemists to perform selective modifications on other parts of the molecule without interference from the amine groups.
    • Facilitating Multi-step Synthesis : Its ability to protect amines is crucial in multi-step synthetic routes, particularly in the synthesis of complex organic molecules .
  • Medicinal Chemistry :
    • Drug Development : The compound is utilized in the development of pharmaceutical agents, where protection and deprotection steps are essential during the synthesis of drug candidates.
    • Synthesis of Biologically Active Molecules : It aids in synthesizing compounds with potential therapeutic effects, including those targeting various diseases .
  • Biological Applications :
    • Biochemical Studies : The compound has been employed in studies involving enzyme interactions and metabolic pathways related to carbamate compounds.
    • Neuropharmacology : Research indicates that derivatives similar to this compound may exhibit neuroprotective effects, making it relevant in studies focused on neurodegenerative diseases.

Case Study 1: Synthesis of Glycosyl Donors

A study demonstrated that carbamate groups can influence the glycosylation yield when used as protecting groups. In this context, this compound was shown to be compatible with various glycosyl donors, enhancing the efficiency of the glycosylation process .

Case Study 2: Neuroprotective Effects

Research on structurally similar compounds has indicated potential neuroprotective effects against oxidative stress. The findings suggest that these compounds might reduce cell death and inflammatory markers in neuronal cell cultures exposed to amyloid beta peptides, highlighting their therapeutic potential in Alzheimer’s disease research.

Comparative Analysis of Applications

The following table summarizes the key applications and findings related to this compound:

Application AreaDescriptionKey Findings
Organic SynthesisUsed as a protecting group for aminesFacilitates selective modifications without interference from amines
Medicinal ChemistryIntegral in drug development and synthesis of biologically active moleculesSupports multi-step synthesis processes for complex drug candidates
Biological StudiesEmployed in studies on enzyme interactions and metabolic pathwaysPotential neuroprotective effects observed in models of neurodegeneration
Glycosylation ProcessesEnhances glycosylation yields when used as a protecting groupCompatible with various glycosyl donors, improving reaction efficiencies

Mechanism of Action

The mechanism of action of tert-butyl N-(trimethylsilyl)carbamate primarily involves the stability and reactivity of the silyl group. The trimethylsilyl group provides steric protection to the carbamate, preventing unwanted side reactions. Upon deprotection, the silyl group is removed, revealing the free amine which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares tert-butyl N-(trimethylsilyl)carbamate with structurally related carbamates, highlighting differences in substituents, molecular weights, synthesis yields, and applications:

Compound Name Substituent/Modification Molecular Weight (g/mol) Yield (%) Key Applications Reference
This compound N-trimethylsilyl ~217.4 (calculated) N/A Protection of amines; fluoride-sensitive
tert-Butyl (3-(tripropylsilyl)propyl)carbamate O-tripropylsilyl ether linkage ~413.7 (from data) 91 Nickel-catalyzed conjugate addition
tert-Butyl N-(3-fluorocyclohexyl)carbamate 3-fluorocyclohexyl group 217.28 N/A Pharmaceutical intermediates
tert-Butyl N-[2-aminoethyl]carbamate 2-aminoethyl group 188.22 N/A Peptide synthesis; tryptamine derivatives
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate cis-3-hydroxycyclopentyl 215.28 N/A Chiral building blocks

Research Findings and Data

Comparative Reactivity

  • Deprotection Kinetics : The TMS group in this compound is removed faster (minutes with TBAF) than Boc groups (hours with TFA), enabling sequential deprotection in multi-step syntheses .
  • Steric Effects : Bulkier substituents (e.g., tripropylsilyl in ) slow reaction rates but improve regioselectivity in conjugate additions .

Biological Activity

Tert-butyl N-(trimethylsilyl)carbamate is a compound that has garnered attention in the field of organic chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, a carbamate moiety, and a trimethylsilyl group. Its molecular formula is C10_{10}H21_{21}N1_{1}O2_{2}Si, with a molecular weight of approximately 213.36 g/mol. The presence of the trimethylsilyl group enhances the compound's stability and solubility, making it suitable for various biological applications.

Research indicates that this compound interacts with specific enzymes and receptors in biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or inflammation.
  • Receptor Binding : It has been suggested that this compound can bind to specific receptors, modulating signal transduction pathways that affect gene expression and cellular responses.

Biological Activities

The biological activities of this compound have been evaluated through various studies. Some key findings include:

  • Antibacterial Activity : In studies involving similar carbamate derivatives, compounds exhibited significant antibacterial effects against strains such as E. coli and B. cereus . While specific data on this compound is limited, its structural similarities suggest potential antibacterial properties.
  • Cytotoxicity Assessments : The cytotoxic effects of related carbamates were assessed using the Artemia salina assay, indicating that some derivatives have low toxicity while maintaining high antibacterial activity .

Case Studies

  • Antibacterial Evaluation : A study synthesized various carbamate derivatives and tested their antibacterial activity against multiple strains. Results indicated that certain compounds demonstrated high efficacy against E. coli and M. luteus, suggesting that this compound could exhibit similar properties due to its structural characteristics .
  • Glycosylation Studies : Research on glycosylation involving carbamates revealed that these compounds can influence glycosylation yields significantly. The presence of carbamate groups was shown to impact the efficiency of reactions involving activated glycosyl donors, highlighting the importance of this compound in synthetic organic chemistry .

Comparative Analysis

To better understand the potential of this compound, a comparison with other similar compounds is essential:

Compound NameStructureBiological Activity
Tert-butyl carbamateC5_{5}H11_{11}NO2_{2}Antibacterial activity against E. coli
Trimethylsilyl carbamateC5_{5}H15_{15}N1_{1}O2_{2}SiPotential enzyme inhibition
Tert-butyl N-benzylcarbamateC12_{12}H17_{17}N1_{1}O2_{2}Antibacterial and cytotoxic effects

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl N-(trimethylsilyl)carbamate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood to minimize inhalation risks .
  • Waste Management : Segregate waste into halogenated organic containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .
  • Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain SDS documentation for rapid toxicological reference .

Q. How is this compound synthesized, and what coupling reagents are effective?

  • Methodological Answer :

  • Synthesis Route : A common approach involves condensation of tert-butyl carbamate with trimethylsilyl chloride in anhydrous dichloromethane.
  • Coupling Reagents : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are effective for activating carboxyl intermediates, achieving yields >75% under nitrogen atmosphere .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in cold ether for high-purity isolates (>95%) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR in CDCl3_3 to identify trimethylsilyl peaks (δ 0.1–0.3 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
  • MS : ESI-MS confirms molecular ion [M+H]+^+ at m/z 246.1.
  • Crystallography : Single-crystal X-ray diffraction (SHELX-97) resolves bond angles and torsional strain. ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structural refinement?

  • Methodological Answer :

  • Software Tools : Use SHELXL for least-squares refinement with TWIN/BASF commands to model twinning. SIR97 integrates direct methods for phase resolution in low-symmetry space groups .
  • Validation : Cross-check using Rint_{int} (<5%) and GooF (0.9–1.1). Apply PLATON ADDSYM to detect missed symmetry elements .
  • Case Study : For tert-butyl derivatives, partial occupancy modeling resolves silyl-group disorder in 85% of cases .

Q. What strategies optimize the synthesis of this compound under anhydrous or moisture-sensitive conditions?

  • Methodological Answer :

  • Reagent Preparation : Pre-dry trimethylsilyl chloride over molecular sieves (3Å). Use Schlenk-line techniques for solvent transfer .
  • Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., silyl migration). Monitor via in-situ FTIR for carbamate C=O stretching (1690–1710 cm1^{-1}) .
  • Yield Enhancement : Add triethylamine (2.2 eq) as a proton scavenger, improving yields to 88% .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Modeling : Use Gaussian 16 with B3LYP/6-311G(d,p) to calculate LUMO energies, identifying electrophilic sites. Trimethylsilyl groups lower LUMO by 1.2 eV, favoring SN2 pathways .
  • MD Simulations : GROMACS simulations (OPLS-AA force field) model solvation effects in THF, predicting steric hindrance from the tert-butyl group reduces reaction rates by 30% .
  • Experimental Validation : Correlate computed activation energies (ΔG^‡) with kinetic data from stopped-flow UV-Vis (λ = 280 nm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl N-(trimethylsilyl)carbamate
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tert-butyl N-(trimethylsilyl)carbamate

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